3-Mercaptohexyl hexanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-sulfanylhexyl hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2S/c1-3-5-6-8-12(13)14-10-9-11(15)7-4-2/h11,15H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXKOWZLYWBURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCCC(CCC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869868 | |
| Record name | 3-Mercaptohexyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
clear liquid | |
| Record name | 3-Mercaptohexyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/487/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in 50% heptane and ethanol, 10% triacetin | |
| Record name | 3-Mercaptohexyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/487/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.943-0.948 | |
| Record name | 3-Mercaptohexyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/487/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
136954-22-8, 145937-76-4 | |
| Record name | 3-Mercaptohexyl hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136954-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Mercaptohexyl hexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136954228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Mercaptohexyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexanoic acid, 3-mercaptohexyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-MERCAPTOHEXYL HEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023W2KD2VX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Mercaptohexyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037766 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Distribution of 3 Mercaptohexyl Hexanoate
Identification and Quantification in Cannabis sativa L.
Phenotypic Variation and Genetic Influences on Accumulation
Research has demonstrated that the accumulation of 3-mercaptohexyl hexanoate (B1226103) and other TCSCs can vary significantly even among genetically similar cannabis phenotypes. acs.orgnih.gov A study analyzing five different phenotypes of the same cannabis cross (Starburst 36) revealed distinct differences in their TCSC profiles, which correlated with sensory panel descriptions of their aromas. acs.orgnih.gov This highlights that minor, non-terpenoid compounds like 3-mercaptohexyl hexanoate are crucial drivers of the unique aromatic characteristics of different cannabis varieties. acs.orgnih.gov
The concentration of this compound (referred to as 3MHH in some studies) has been shown to have a strong positive correlation with the sensory descriptor "tangerine". acs.org This underscores the direct impact of this specific compound on the perceived citrus aroma of a cannabis sample. While the exact genetic mechanisms governing the production of TCSCs are still under investigation, the observed phenotypic variation suggests a complex genetic architecture. nih.govabstraxtech.com The findings emphasize the importance of "chemohunting," a detailed chemical analysis approach to selective breeding, to cultivate cannabis with specific and desirable aroma profiles. abstraxtech.com
Table 1: Concentration of this compound in Different Cannabis sativa L. Phenotypes (Starburst 36)
| Phenotype | Concentration (ng/g) |
|---|---|
| SB-1 | 0.05 |
| SB-23 | 0.03 |
| SB-38 | 0.02 |
| SB-39 | 0.04 |
| SB-40 | 0.06 |
Data sourced from the supplementary information of "Nonterpenoid Chemical Diversity of Cannabis Phenotypes Predicts Differentiated Aroma Characteristics". acs.org
Presence in Passiflora edulis (Passion Fruit) and Related Products
The exotic and appealing aroma of passion fruit (Passiflora edulis) is another area where this compound and related sulfur compounds play a pivotal role.
Role in Passion Fruit Aroma Profiles
The characteristic sharp, sulfury note of the yellow passion fruit (Passiflora edulis f. flavicarpa) is largely attributed to the presence of volatile sulfur compounds. nih.gov Research has confirmed the presence of this compound, along with its acetate (B1210297) and butanoate esters, in the edible pulp of passion fruit cultivars. researchgate.netnih.gov These compounds are considered key ingredients that contribute to the attractive tropical flavor notes of the ripe fruit. nih.gov
Table 2: Total Concentration of Thioesters (including this compound) in Passion Fruit Cultivars
| Cultivar | Total Thioester Concentration (ηl/l) |
|---|---|
| Passion Dream (PD) | 44.5 |
| Dena (428) | 61.5 |
Data sourced from "Ripening Attributes of New Passion Fruit Line Featuring Seasonal Non-climacteric Behavior". researchgate.net
Occurrence in Passion Fruit Wines
During the fermentation process to produce passion fruit wine, the precursors of these potent sulfur compounds, which are present in the fruit juice, can be transformed by yeast into their volatile forms. researchgate.netmdpi.com While direct quantification of this compound in passion fruit wine is not extensively documented in the available research, the presence of its important precursor, 3-mercaptohexanol (3MH), and the related compound 3-mercaptohexyl acetate (3MHA) has been reported. mdpi.com These compounds are known to be crucial for the desirable citrus and tropical fruit flavor notes in these wines. mdpi.com The enzymatic action of yeast during fermentation plays a key role in releasing these impactful aroma compounds from their non-volatile precursors found in the passion fruit juice. researchgate.net
Detection in Other Plant Matrices
The presence of this compound and its related compounds is not limited to cannabis and passion fruit. The precursor, 3-mercaptohexanol (3MH), and its acetate ester (3MHA) have been identified in other economically important plants and their derived products. For instance, these compounds are known to contribute to the aroma of some wines, such as those made from Sauvignon Blanc and Chenin Blanc grapes, imparting notes of passion fruit and grapefruit. acs.orgcabidigitallibrary.orgjournals.ac.za They have also been found in hops, which suggests a potential carry-over and contribution to the aroma profile of certain beers. The identification of these compounds across different plant species highlights the broader significance of these volatile sulfur compounds in the world of natural flavors and aromas.
Identification in Pear Syrups
This compound, a sulfur-containing ester, has been identified as a volatile organic compound (VOC) in processed pear products, specifically in pear syrup. mdpi.com Its presence contributes to the complex aroma profile of these food items.
A study focused on characterizing the aroma profiles of ten different pear syrups utilized headspace solid-phase microextraction (HS-SPME) combined with gas chromatography-mass spectrometry (GC-MS) to identify and quantify the volatile compounds present. dntb.gov.uanih.govresearchgate.net Among the 127 VOCs detected across the various syrups, this compound was identified as a characteristic compound in one of the ten samples. mdpi.com
The research highlights the diversity of aroma compounds in different pear syrups, with some VOCs being common to all, while others, like this compound, are unique to specific syrups. dntb.gov.uanih.govresearchgate.net In the particular pear syrup where it was detected, the concentration of this compound was reported to be 1.85 ± 0.08 µg/kg. mdpi.comresearchgate.net This finding underscores the role of specific esters in defining the unique aromatic qualities of different processed pear products. The identification of such compounds is crucial for understanding flavor chemistry and for the quality control and development of food products. caas.cn
Table 1: Research Findings on this compound in Pear Syrup
| Pear Syrup Sample | Analytical Method | Compound Identified | Concentration (µg/kg) | Reference |
| LG07 | HS-SPME-GC-MS | This compound | 1.85 ± 0.08 | mdpi.comresearchgate.net |
Advanced Analytical Methodologies for 3 Mercaptohexyl Hexanoate Research
Chromatographic Separation Techniques
Chromatography is a fundamental step in the analysis of 3-mercaptohexyl hexanoate (B1226103), allowing for its separation from a multitude of other volatile and semi-volatile compounds present in a sample. The choice of chromatographic technique is critical for achieving the necessary resolution and sensitivity.
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Matrix Analysis
Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful tool for the analysis of complex samples, offering significantly enhanced separation power compared to conventional one-dimensional GC. aocs.orgnih.gov In a GC×GC system, the effluent from a primary column is sequentially trapped, re-focused, and injected onto a second, shorter column with a different stationary phase. aocs.org This process provides a more detailed chemical fingerprint of the sample. chromatographyonline.com
The primary advantages of GC×GC include increased peak capacity, enhanced sensitivity due to the re-concentration of analytes during modulation, and the generation of structured chromatograms where chemically related compounds appear in specific regions of the 2D plot. aocs.org This structured separation is particularly beneficial for non-targeted studies aiming to discover novel compounds or compare the chemical profiles of different samples. chromatographyonline.com When coupled with mass spectrometry, GC×GC provides a robust platform for the confident identification of trace-level compounds like 3-mercaptohexyl hexanoate in intricate matrices such as food and beverages. nih.govchromatographyonline.com
Gas Chromatography (GC) for Volatile Compound Profiling
Standard gas chromatography (GC) remains a cornerstone for the routine analysis and volatile compound profiling of samples containing this compound. researchgate.netmdpi.com This technique separates volatile compounds based on their boiling points and interactions with the stationary phase of the chromatographic column. uminho.pt For the analysis of thiols like this compound, which are often present at very low concentrations, sample preparation techniques such as headspace solid-phase microextraction (HS-SPME) are frequently employed to isolate and concentrate the analytes prior to GC analysis. mdpi.comresearchgate.net
GC is often coupled with a mass spectrometer (GC-MS) for the identification and quantification of the separated compounds. researchgate.netresearchgate.net The resulting mass spectra provide a molecular fingerprint that can be compared to spectral libraries for compound identification. nist.gov Specific methods have been developed for the determination of volatile thiols in various matrices, highlighting the versatility of GC in both research and quality control applications. researchgate.net
Mass Spectrometric Detection and Identification
Mass spectrometry (MS) is an indispensable detection technique in the analysis of this compound, providing crucial information on the mass-to-charge ratio of ionized molecules and their fragments. This enables both the identification of unknown compounds and the quantification of target analytes.
Time-of-Flight Mass Spectrometry (TOF-MS) for Non-Targeted Analysis
Time-of-flight mass spectrometry (TOF-MS) is particularly well-suited for non-targeted analysis, especially when coupled with GC×GC. chromatographyonline.com TOF-MS analyzers separate ions based on the time it takes for them to travel a fixed distance, with lighter ions reaching the detector faster than heavier ones. This allows for very fast data acquisition rates, which are essential to capture the narrow peaks produced by GC×GC. nih.gov
The combination of GC×GC with TOF-MS is a powerful technique for the comprehensive characterization of complex samples. chromatographyonline.com It enables the detection and identification of a wide range of compounds in a single run, making it ideal for metabolomics, flavor and fragrance analysis, and environmental studies. chromatographyonline.com
Quadrupole Mass Spectrometry (qMS) for Targeted Quantification
Quadrupole mass spectrometers (qMS) are widely used for the targeted quantification of specific compounds like this compound. hidenanalytical.compfeiffer-vacuum.com A quadrupole mass filter consists of four parallel rods that create an oscillating electrical field. pfeiffer-vacuum.com By varying the radio frequency (RF) and direct current (DC) voltages applied to the rods, only ions with a specific mass-to-charge ratio can pass through to the detector. hidenanalytical.compfeiffer-vacuum.com
This high selectivity makes quadrupole instruments, particularly triple quadrupole (QqQ) mass spectrometers, the gold standard for quantitative analysis. bruker.com In a triple quadrupole system, the first quadrupole selects a precursor ion, which is then fragmented in a collision cell. The third quadrupole then selects a specific fragment ion for detection. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional sensitivity and specificity, allowing for the accurate quantification of analytes even in complex matrices. bruker.comnih.gov
| Mass Spectrometry Technique | Primary Application for this compound | Key Advantages |
| Time-of-Flight (TOF-MS) | Non-Targeted Analysis & Compound Discovery | Fast acquisition rates, high mass resolution, ideal for GCxGC coupling. nih.govchromatographyonline.com |
| Quadrupole (qMS) | Targeted Quantification | High selectivity, high sensitivity (especially with triple quadrupole systems), robust and reliable for routine analysis. hidenanalytical.combruker.com |
| Orbitrap (Orbitrap-MS) | High-Resolution Analysis & Confident Identification | Very high mass resolution and accuracy, enables confident elemental composition determination. thermofisher.comthermofisher.com |
Orbitrap Mass Spectrometry (Orbitrap-MS) for High-Resolution Analysis
Orbitrap mass spectrometry is a high-resolution mass spectrometry (HRMS) technique that offers exceptional mass accuracy and resolving power. thermofisher.comthermofisher.com In an Orbitrap analyzer, ions are trapped in an electrostatic field and oscillate at frequencies that are dependent on their mass-to-charge ratios. thermofisher.com The Fourier transform of these oscillation frequencies yields a highly resolved mass spectrum. thermofisher.com
The high resolution of Orbitrap-MS allows for the separation of isobaric interferences, which are compounds that have the same nominal mass but different elemental compositions. This is crucial for the confident identification of trace compounds in complex samples. nih.gov While traditional mass spectral libraries are often based on low-resolution data, the development of high-resolution spectral libraries is enhancing the capabilities of Orbitrap-MS for the accurate identification of volatile compounds like this compound. nih.gov The coupling of Orbitrap-MS with techniques like GCxGC further enhances its power for comprehensive sample analysis. gcms.cz
Sulfur-Selective Detection Modalities
Gas chromatography (GC) is a fundamental technique for separating volatile compounds. However, for the specific detection of sulfur-containing molecules like this compound, detectors with high selectivity and sensitivity towards sulfur are essential. nih.gov
Sulfur Chemiluminescence Detection (SCD) is a highly specific technique for detecting sulfur compounds. In this method, compounds eluting from the GC column are combusted in a hydrogen-rich flame, converting sulfur-containing molecules into sulfur monoxide (SO). This SO then reacts with ozone in a reaction chamber, producing an excited state of sulfur dioxide (SO₂). As SO₂ returns to its ground state, it emits light, which is detected by a photomultiplier tube. The intensity of the emitted light is directly proportional to the amount of sulfur in the sample.
The primary advantage of SCD is its remarkable specificity for sulfur compounds, which significantly reduces interference from co-eluting non-sulfur compounds. chromatographyonline.com This selectivity simplifies chromatograms and allows for the clear identification and quantification of target sulfur species, even in complex matrices like food and beverages. chromatographyonline.com For instance, GC-SCD has been effectively used to analyze volatile sulfur compounds (VSCs) in cannabis, leading to the identification of this compound. digitellinc.com It has also been applied to study VSCs in grapefruit juice, demonstrating its ability to qualitatively and quantitatively alter the profile of these compounds after pasteurization. researchgate.net
Pulsed Flame Photometric Detection (PFPD) is another powerful technique for the analysis of sulfur compounds, offering enhanced sensitivity over the traditional Flame Photometric Detector (FPD). acs.org PFPD operates by introducing the sample into a hydrogen-rich flame where sulfur compounds are combusted, leading to the emission of light at a specific wavelength (394 nm). The "pulsed" nature of the flame allows for time-resolved discrimination of sulfur emissions from those of other elements, particularly carbon, which improves the signal-to-noise ratio and thus the sensitivity. acs.org
PFPD is particularly useful for detecting trace levels of VSCs. nih.gov It has been successfully employed in the analysis of sulfur volatiles in grapefruit juice, where it aided in the identification of thirteen sulfur compounds, including 3-mercaptohexyl acetate (B1210297). researchgate.netresearchgate.net The choice between SCD and PFPD often depends on the specific requirements of the analysis, with SCD offering superior specificity and PFPD providing high sensitivity. nih.govuminho.pt
Table 1: Comparison of Sulfur-Selective Detectors
| Detector | Principle | Advantages | Common Applications in VSC Analysis |
| Sulfur Chemiluminescence Detection (SCD) | Combustion of sulfur compounds to SO, reaction with ozone to produce light. | Highly specific to sulfur, equimolar response, good linearity. nih.govchromatographyonline.com | Analysis of hops, beer, wine, and cannabis. chromatographyonline.comdigitellinc.com |
| Pulsed Flame Photometric Detection (PFPD) | Combustion in a pulsed flame, time-resolved detection of sulfur-specific light emission. | High sensitivity, good selectivity for sulfur and phosphorus. nih.govacs.org | Analysis of grapefruit juice and other beverages. researchgate.netuminho.pt |
Sample Preparation and Volatile Extraction Strategies
Effective sample preparation is critical for the accurate analysis of this compound, as it is often present in low concentrations and within complex sample matrices. The goal of these techniques is to isolate and concentrate the volatile compounds of interest before their introduction into the analytical instrument.
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, rapid, and simple sample preparation technique widely used for the analysis of volatile and semi-volatile compounds. mdpi.com In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently retracted and inserted directly into the GC injector, where the adsorbed analytes are thermally desorbed for analysis.
This method has been successfully applied for the analysis of related thiols, such as 3-mercaptohexan-1-ol (3-MH) and 3-mercaptohexyl acetate (3-MHA), in wine. nih.govresearchgate.netebi.ac.uk The choice of fiber coating is crucial for efficient extraction. For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for the analysis of a broad range of volatile compounds, including thiols. researchgate.net HS-SPME offers several advantages, including minimal sample preparation time and the elimination of hazardous organic solvents. nih.govresearchgate.net
The Vacuum Headspace (VHS) method is a form of vacuum steam distillation designed for the gentle extraction of volatile compounds from a sample. In this technique, the sample is placed in a flask under vacuum. The reduced pressure allows for the volatilization of compounds at lower temperatures, minimizing the risk of thermal degradation or artifact formation. The volatilized compounds, along with water vapor, are then condensed in a series of cold traps.
The VHS method has been instrumental in the study of the flavor chemistry of yellow passion fruits, where it was used to isolate a representative extract of volatile components. dss.go.thscribd.com This technique is particularly advantageous for capturing a broad spectrum of volatiles, including thiols like this compound, which contribute to the characteristic tropical fruit aroma. dss.go.thtinkturenpresse.de
Solvent-based extraction techniques, such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE), are traditional yet effective methods for isolating volatile compounds. mdpi.com
Liquid-Liquid Extraction (LLE): In LLE, a solvent that is immiscible with the sample matrix is used to selectively extract the analytes of interest. The choice of solvent is critical and depends on the polarity of the target compounds. For instance, dichloromethane (B109758) has been used for the extraction of volatile thiols from wine. wiley.com
Solid-Phase Extraction (SPE): SPE involves passing a liquid sample through a solid sorbent material packed in a cartridge. The analytes of interest are retained on the sorbent while the matrix components pass through. The retained analytes are then eluted with a small volume of a suitable solvent. SPE has been used as a comparison method to HS-SPME for the analysis of 3-MH and 3-MHA in wine, demonstrating its utility in enriching these important thiols. nih.govresearchgate.net While effective, solvent-based methods can be time-consuming and require the use of organic solvents. nih.govmdpi.com
Table 2: Overview of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of headspace volatiles onto a coated fiber. | Solvent-free, simple, fast, requires small sample volume. mdpi.com | Fiber-dependent selectivity, potential for competitive adsorption. |
| Vacuum Headspace (VHS) | Vacuum steam distillation and cryo-trapping of volatiles. | Gentle extraction at low temperatures, minimizes artifact formation. dss.go.th | Can be complex and time-consuming. |
| Solvent-Based Extraction (LLE/SPE) | Partitioning of analytes between the sample and an extraction solvent or solid phase. | High recovery, well-established methods. mdpi.com | Requires organic solvents, can be multi-step and time-consuming. nih.gov |
Biosynthesis and Enzymatic Pathways of 3 Mercaptohexyl Hexanoate
Proposed Biogenetic Routes for 3-Mercaptohexyl Hexanoate (B1226103)
The primary biogenetic routes leading to the formation of 3MH, the precursor to 3-mercaptohexyl hexanoate, originate from compounds present in grapes and are transformed during the fermentation process.
One significant proposed pathway begins with (E)-2-hexenal, a C6 compound formed in plants from the breakdown of fatty acids like linolenic acid. researchgate.net In grape juice, (E)-2-hexenal can react with glutathione (B108866) (GSH) in a reaction potentially catalyzed by glutathione S-transferase (GST) to form a non-volatile conjugate, S-3-(hexan-1-al)-glutathione (Glut-3-MHAl). acs.orginfowine.com This intermediate is then reduced to S-3-(hexan-1-ol)-glutathione (Glut-3-MH). acs.org This glutathionylated precursor can be further broken down into the cysteinylated precursor, S-3-(hexan-1-ol)-L-cysteine (Cys-3-MH), via an intermediate, S-3-(hexan-1-ol)-cysteinylglycine (Cysgly-3-MH). acs.orginfowine.com These odorless precursors are then available for yeast to process during fermentation to release the free thiol, 3MH. oup.comacs.org
An alternative biogenetic route has been proposed where 3MH is generated more directly. oup.comresearchgate.net This pathway involves the addition of hydrogen sulfide (B99878) (H₂S), produced by yeast during fermentation, to C6 unsaturated compounds like (E)-2-hexenal or (E)-2-hexen-1-ol. nih.govoup.com Supplying hydrogen sulfide to grape juice has been shown to dramatically increase the formation of 3MH. nih.gov While this pathway is considered a contributor, some studies suggest it may be a minor pathway under typical fermentation conditions. oup.comresearchgate.net
Once 3MH is formed by either route, it can be esterified to create various esters, including this compound. This final step involves the reaction of 3MH with hexanoic acid.
Enzymatic Mechanisms Involved in Thioester Formation
The formation of this compound is a multi-step enzymatic process, culminating in the creation of a thioester. The key stages are the release of the volatile thiol 3MH from its non-volatile precursors and its subsequent esterification.
The crucial step in releasing 3MH from its cysteine and glutathione conjugates is a carbon-sulfur bond cleavage. This reaction is performed by yeast enzymes with carbon-sulfur lyase (C-S lyase) or β-lyase activity. acs.orguq.edu.au The Saccharomyces cerevisiae gene IRC7 has been identified as encoding a β-lyase capable of cleaving Cys-3MH to release 3MH. oup.com Similarly, the enzyme cystathionine (B15957) β-lyase, encoded by the STR3 gene, has also been shown to cleave the cysteinylated precursor of 3MH. uq.edu.au The conversion of the glutathione conjugate (GSH-3MH) is less direct and involves peptidases, such as γ-glutamyltranspeptidase (GGT), that first break it down to the cysteine conjugate (Cys-3MH), which is then cleaved by the β-lyase. acs.orginfowine.com
Following its release, 3MH can undergo esterification to form esters like this compound. This reaction is catalyzed by enzymes belonging to the alcohol acyltransferase (AAT) family. While the formation of 3-mercaptohexyl acetate (B1210297) (3MHA) from 3MH and acetyl-CoA by alcohol acetyltransferase (encoded by the ATF1 gene) is well-documented, the formation of this compound follows a similar mechanism. researchgate.netoenobrands.com In this case, an AAT enzyme would catalyze the reaction between 3MH and an activated form of hexanoic acid, such as hexanoyl-CoA, to form the hexanoate ester.
Precursor Identification and Metabolic Flux Analysis
The identification of precursors is critical to understanding and potentially manipulating the final concentration of this compound. The primary precursors to the 3-mercaptohexyl moiety are non-volatile sulfur-containing conjugates present in the grape must.
The key identified precursors are detailed in the table below.
| Precursor Name | Abbreviation | Role |
| S-3-(hexan-1-ol)-L-cysteine | Cys-3MH | Direct precursor cleaved by yeast β-lyase to release 3MH. acs.orgresearchgate.net |
| S-3-(hexan-1-ol)-glutathione | GSH-3MH | More complex precursor, converted to Cys-3MH before cleavage. acs.orgresearchgate.net |
| S-3-(hexan-1-ol)-cysteinylglycine | Cysgly-3-MH | An intermediate in the degradation of Glut-3-MH to Cys-3-MH. acs.orginfowine.com |
| (E)-2-hexenal | - | Unsaturated aldehyde that can react with H₂S or glutathione to form 3MH or its precursors. nih.govresearchgate.net |
| (E)-2-hexen-1-ol | - | Unsaturated alcohol that can also act as a precursor to 3MH. nih.gov |
Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a cell, providing a detailed view of how cells utilize nutrients to produce energy and biomass. nih.gov In the context of fermentation, ¹³C-MFA can be used to trace the flow of carbon atoms from substrates like glucose through various metabolic pathways in yeast. nih.govcsic.es
While specific metabolic flux analyses for the biosynthesis of this compound are not widely reported, MFA has been applied to understand yeast metabolism in the production of other flavor compounds. csic.es Such studies are crucial for revealing how environmental conditions and genetic factors influence the flow of carbon towards precursors of aroma compounds. For instance, the availability of nitrogen and lipids can significantly impact the production of volatile thiols. oenobrands.comresearchgate.net However, a consistent challenge is the poor correlation observed between the initial concentrations of known precursors like Cys-3MH and GSH-3MH in grape juice and the final concentration of 3MH in the resulting wine. oup.cominfowine.comajevonline.org This suggests that the metabolic flux towards 3MH is tightly regulated by other factors, such as the efficiency of precursor transport into the yeast cell and the activity of the C-S lyase enzymes, which can be influenced by fermentation conditions and the specific yeast strain used. oenobrands.com
Flavor Chemistry and Sensory Perception of 3 Mercaptohexyl Hexanoate
Characterization of Aroma Attributes
3-Mercaptohexyl hexanoate (B1226103) is a potent volatile sulfur compound (VSC) recognized for its significant contribution to the aroma of various natural products, particularly fruits. Its sensory profile is complex and multifaceted, characterized primarily by a distinct combination of sulfurous and fruity notes.
Association with Citrus and Sulfurous Notes
The chemical structure of 3-mercaptohexyl hexanoate, which contains a thiol (sulfur) group, is directly responsible for its characteristic sulfurous odor. Olfactory assessments consistently describe the compound as having a "fruity sulfurous" character. thegoodscentscompany.com This sulfurous note is not necessarily unpleasant; rather, it forms the foundational element of its complex aroma profile. The specific enantiomers (different spatial arrangements of the same molecule) of this compound can present different nuances. For instance, research on related thiol enantiomers shows that one form may be more herbaceous and sulfurous, while the other is perceived as having burnt notes. leffingwell.com
Alongside the sulfurous quality, a distinct citrus aspect, particularly reminiscent of grapefruit, is a key descriptor for this compound and its close chemical relatives. winetocellar.co.nz This citrus note helps to lift the aroma, providing a zesty and fresh counterpoint to the heavier sulfurous base.
Contribution to Tropical and Exotic Flavor Profiles
The interplay between the sulfurous and citrus notes of this compound gives rise to a powerful and diffusive aroma that is strongly associated with tropical and exotic fruits. thegoodscentscompany.com It is a well-documented aroma constituent of yellow passion fruit (Passiflora edulis f. flavicarpa). The presence of this compound is crucial in creating the authentic and characteristic scent of passion fruit. Its aroma is often described explicitly with terms such as "tropical" and "passion fruit". thegoodscentscompany.com This compound is part of a suite of sulfur-containing molecules that define the archetypal aroma of tropical fruits.
The following table summarizes the key aroma descriptors associated with this compound based on organoleptic data.
| Category | Specific Descriptor |
| Sulfurous | Sulfurous, Sulphurous |
| Fruity | Fruity, Passion fruit, Tropical fruit |
| Citrus | Grapefruit |
| Overall | Fruity sulfurous tropical passion fruit |
Data compiled from sensory descriptions. thegoodscentscompany.com
Role as a Key Aroma Compound and Flavorant
Its role as a flavorant is officially recognized; for example, it is included in lists of Generally Recognized as Safe (GRAS) substances for use in food products. Its application is particularly noted for imparting tropical fruit and certain cooked vegetable flavors. The presence of this single compound can evoke a strong and identifiable passion fruit or tropical character, making it a valuable tool for flavor chemists in creating and enhancing exotic fruit profiles in beverages and foods.
Quantitative Sensory Evaluation and Chemical–Sensory Correlation
To understand and quantify the specific sensory impact of this compound, food scientists employ rigorous sensory evaluation techniques and correlate the findings with analytical chemical data.
Methodologies for Human Sensory Panel Assessments
The sensory properties of a potent aroma compound like this compound are formally evaluated using trained human sensory panels. These panels consist of individuals selected for their sensory acuity and trained extensively to identify, describe, and quantify sensory attributes in a consistent and reproducible manner. foodsafety.institute
Several methodologies are used:
Descriptive Analysis: This is the most comprehensive method, where panelists develop a specific vocabulary (a lexicon) to describe the aroma and flavor attributes of a sample. foodsafety.institutefoodresearchlab.com They then rate the intensity of each attribute (e.g., "sulfurous," "tropical fruit," "grapefruit") on a numerical scale. fiveable.me Methods like Quantitative Descriptive Analysis (QDA®) and the Spectrum™ method provide detailed sensory profiles. dlg.org
Temporal Methods: Because aroma perception can change over time, dynamic methods are used to capture these changes. Temporal Rate-All-That-Apply (TRATA) allows panelists to simultaneously rate the intensity of all perceived attributes continuously over time. compusense.comcompusense.comTemporal Check-All-That-Apply (TCATA) is a similar method where panelists select all attributes that apply to a product at each moment of the evaluation. researchgate.netmdpi.com These methods are particularly useful for studying the complex interactions and evolution of potent thiols in a food or beverage matrix.
Multivariate Statistical Analysis of Sensory and Chemical Data
While general sensory descriptors for this compound have been identified, linking its quantitative presence to specific sensory attributes through statistical modeling has not been a focus of published studies. For instance, the enantiomers of the compound have been described with distinct aroma characteristics:
(3R)-3-mercaptohexyl hexanoate: Associated with an herbaceous and fresh sulfur note.
(3S)-3-mercaptohexyl hexanoate: Described as having a sulfurous, burnt aroma.
Other sources describe the compound generally as having fruity, sulfurous, and tropical passion fruit notes. However, without multivariate analysis, it is difficult to statistically validate these descriptors or to understand how this compound interacts with other volatile compounds to create a final sensory perception.
In the broader field of flavor chemistry, such statistical analyses are commonly applied to structurally similar compounds, such as 3-mercaptohexan-1-ol (3MH) and 3-mercaptohexyl acetate (B1210297) (3MHA), particularly in the context of wine aroma. These studies model the relationship between the concentrations of various thiols and esters and the resulting sensory profiles described by trained panels. The absence of similar published data for this compound indicates a gap in the research and an opportunity for future investigation into its specific role and impact on flavor.
Applications and Broader Implications in Applied Chemical Research
Impact on Plant Breeding Programs and Cultivar Development
Recent discoveries have highlighted the crucial role of minor, non-terpenoid volatile compounds in defining the distinct aromas of different plant cultivars. 3-Mercaptohexyl hexanoate (B1226103) is a key example, particularly within the study of Cannabis sativa L..
Integration of Chemohunting and Chemotyping in Cannabis sativa L. Breeding
The breeding of Cannabis sativa L. has traditionally been a subjective process, often described as more of an art than a science, where cultivators select plants based on desirable traits like growth, pest resistance, and aroma. prweb.com The selection for specific aromas has been largely based on anecdotal observation. prweb.com However, the integration of advanced chemical analysis has led to the development of "chemohunting" and "chemotyping," which transform the breeding process by providing quantitative evidence to guide selection. prweb.com
Chemohunting is a modern approach to selective breeding that assesses cannabis phenotypes based on their complete chemical profiles, or "chemotypes". prweb.com This method allows breeders to move beyond the dominant terpenes, which, while abundant, are often not the primary drivers of unique and exotic aromas. abstraxtech.comnih.gov Research has established that genetically similar phenotypes can possess vastly different aromas due to the presence of key minor volatile compounds, including 3-mercaptohexyl hexanoate. nih.govacs.org By focusing on these impact compounds, breeders can achieve greater consistency and innovation. prweb.com
Selection for Specific Chemotypes Based on this compound Levels
This compound has been recently identified as a member of a class of compounds known as tropicannasulfur compounds (TCSCs) in cannabis. prweb.comnih.gov These compounds, which also include 3-mercaptohexanol (3MH), 3-mercaptohexyl acetate (B1210297) (3MHA), and 3-mercaptohexyl butyrate (B1204436) (3MHB), are responsible for imparting strong citrus, tropical, and sulfuric aromas, even at very low concentrations (<0.01 μg/mg). prweb.comnih.govacs.org
The discovery of this compound (3MHH) and its contribution to intense citrus-like scents allows breeders to select for specific aroma profiles with high precision. prweb.comnih.gov Its presence is difficult to detect without specialized equipment like sulfur chemiluminescence detection (SCD) because it often elutes among more abundant sesquiterpenes. acs.org Sensory analysis has been correlated with chemical data, demonstrating the significant impact of these compounds. For example, a strong positive correlation has been found between the concentration of TCSCs and the perception of "tangerine" aroma in different cannabis phenotypes. nih.govacs.org
| Compound | Pearson Correlation with "Tangerine" Aroma |
| 3-Mercaptohexanol (3MH) | 0.96 |
| 3-Mercaptohexyl Acetate (3MHA) | 0.91 |
| 3-Mercaptohexyl Butyrate (3MHB) | 0.81 |
| This compound (3MHH) | 0.95 |
Table 1: Correlation of Tropicannasulfur Compounds (TCSCs) with the sensory descriptor "tangerine" in Cannabis sativa L. phenotypes. Data derived from a 2024 study on cannabis aroma. nih.govacs.org
This data empowers breeders to select for specific chemotypes rich in this compound and other TCSCs to consistently produce cultivars with desired tropical and citrus-forward aromatic profiles. prweb.comnih.gov
Significance in Food Science and Flavor Engineering
This compound is recognized as a potent flavoring agent by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). nih.gov Its intense and distinct aroma profile makes it a valuable tool in flavor engineering.
Strategies for Flavor Modulation in Food and Beverage Systems
Flavor engineers utilize this compound to impart specific and impactful aroma notes in a variety of products. Its characteristic flavor is described as fruity, sulfurous, and tropical, with notes of passion fruit. thegoodscentscompany.com It is used to modulate and enhance the flavor profiles of both food and beverages. nih.govthegoodscentscompany.com Strategies involve its application at very low concentrations, typically in the range of parts per million (ppm), to achieve the desired sensory effect without overwhelming the product's base flavor. thegoodscentscompany.com
| Product Category | Recommended Usage Levels (ppm) | Flavor Contribution |
| Non-alcoholic beverages | 0.005 - 0.05 | Tropical fruit notes thegoodscentscompany.com |
| Alcoholic beverages | 0.01 - 0.10 | Tropical fruit notes thegoodscentscompany.com |
| Chewing gum | 0.05 - 0.30 | Tropical fruit, passion fruit notes thegoodscentscompany.com |
| Frozen dairy | 0.01 - 0.10 | Tropical fruity flavor thegoodscentscompany.com |
| Cooked vegetable flavors | 0.5 - 1.0 | Enhances savory and fruity notes thegoodscentscompany.com |
Table 2: Recommended usage levels and flavor contributions of this compound in various food and beverage applications. thegoodscentscompany.com
Comparative Studies with Structurally Related Mercaptohexyl Thioesters
The flavor impact of this compound can be better understood by comparing it to structurally related mercaptohexyl thioesters, such as 3-mercaptohexyl acetate and 3-mercaptohexyl butyrate. These compounds share a common 3-mercaptohexyl functional group but differ in their ester chain length, leading to distinct, yet related, sensory profiles. nih.govnih.gov They are all considered potent odorants, contributing significantly to the aroma of wines, beers, and various fruits like passion fruit and guava. acs.orgresearchmap.jp
3-Mercaptohexyl Acetate (3MHA): This compound is well-known for contributing to the aroma of Sauvignon Blanc wines, imparting notes of passion fruit, grapefruit, and boxwood. researchgate.net Its aroma profile is complex, described as sulfurous and fruity with tropical, passion fruit, and berry notes, but can also include savory, meaty, and onion-like characteristics. lookchem.comperflavory.comulprospector.com
3-Mercaptohexyl Butyrate (3MHB): This ester is characterized by a fruity and floral aroma with a sulfurous undertone. chemicalbull.com It is primarily associated with tropical fruit notes and is used to enhance flavors in foods and beverages. thegoodscentscompany.comhmdb.ca
The key difference lies in the nuances of their aroma profiles. While all three contribute to a "tropical" sensation, the specific character changes with the ester group. 3MHA can present more herbaceous or savory notes, while 3MHH is strongly associated with tropical and passion fruit aromas. thegoodscentscompany.comperflavory.com In the context of cannabis, all three are grouped as TCSCs and contribute collectively to the citrus and tropical bouquet. nih.gov
| Compound | Chemical Formula | Odor/Flavor Profile | Common Applications |
| This compound | C₁₂H₂₄O₂S | Sulfurous, tropical fruit, passion fruit. thegoodscentscompany.com | Flavoring for beverages, dairy, and cooked vegetable products. thegoodscentscompany.com |
| 3-Mercaptohexyl Acetate | C₈H₁₆O₂S | Sulfurous, tropical fruit, passion fruit, black/red berry, savory, meaty, onion-like. lookchem.comperflavory.comulprospector.com | Wine, beer, tropical fruit flavors, savory meat flavors. researchmap.jpperflavory.comulprospector.com |
| 3-Mercaptohexyl Butyrate | C₁₀H₂₀O₂S | Fruity, floral, sulfurous, tropical fruit. chemicalbull.comthegoodscentscompany.comhmdb.ca | Flavoring for food and beverages, fragrances. chemicalbull.comthegoodscentscompany.com |
Table 3: Comparative overview of this compound and its structurally related thioesters.
Q & A
Q. What analytical methods are recommended for identifying and quantifying 3-mercaptohexyl hexanoate in complex matrices such as wine or plant extracts?
Gas chromatography-mass spectrometry (GC/MS) is the gold standard for detecting volatile thiols like this compound in complex biological matrices. For wine studies, derivatization with p-hydroxymercuribenzoate is often used to stabilize thiols prior to analysis . In cannabis aroma profiling, headspace solid-phase microextraction (HS-SPME) coupled with GC/MS enables sensitive detection of sulfur-containing esters, including those with 3-mercaptohexyl functional groups . Quantification requires calibration with certified standards, such as (3S)-3-mercaptohexyl hexanoate (CAS 145937-76-4), available from specialized suppliers .
Q. What synthetic routes are established for this compound in laboratory settings?
A common method involves the esterification of 3-mercaptohexanol with hexanoic acid under acidic catalysis (e.g., H₂SO₄). Enantioselective synthesis can be achieved using lipases or chiral catalysts to produce (3S)- or (3R)-enantiomers, critical for aroma studies . Purification typically employs fractional distillation or preparative GC to isolate high-purity fractions. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are essential for verifying structural integrity, with characteristic peaks at δ 2.85 ppm (SH proton) and 1740 cm⁻¹ (ester carbonyl) .
Advanced Research Questions
Q. How do yeast strains influence the enantiomeric composition of this compound in fermentation processes?
Yeast metabolism significantly impacts thiol production. For example, Saccharomyces cerevisiae strains expressing IRC7 variants enhance the release of 3-mercaptohexanol precursors, which are enzymatically esterified to form this compound . Chiral GC analysis of Asti wines revealed strain-dependent enantiomeric ratios, with commercial strains favoring (3S)-enantiomers linked to tropical fruit aromas . Contradictions arise in studies using non-Saccharomyces yeasts, where esterase activity may hydrolyze thiol esters, complicating yield predictions .
Q. What challenges exist in achieving high enantiomeric purity during chemical synthesis, and how can they be mitigated?
Racemization of the thiol group during synthesis is a major hurdle. To minimize this, low-temperature reactions (<40°C) and inert atmospheres (N₂/Ar) are critical. Immobilized enzymes like Candida antarctica lipase B show high enantioselectivity (ee >95%) for (3S)-isomer synthesis . Kinetic resolution via chiral column chromatography (e.g., β-cyclodextrin phases) further refines purity. Contradictory reports on solvent effects highlight the need for solvent screening; polar aprotic solvents (e.g., THF) often improve yield but may reduce ee values .
Q. How can metabolic engineering optimize microbial production of this compound?
Co-culture systems, such as Acetobacterium woodii and Clostridium drakei, demonstrate potential for hexanoate biosynthesis from CO₂, though direct this compound production requires pathway engineering . Heterologous expression of E. coli’s metC (cystathionine β-lyase) in yeast could enhance precursor (3-mercaptohexanol) availability. Computational tools like retrosynthesis analysis (e.g., Reaxys or Pistachio models) predict feasible routes for de novo microbial synthesis .
Data Contradiction Analysis
Q. Why do studies report conflicting thresholds for this compound’s olfactory detection in different matrices?
Detection thresholds vary due to matrix effects. In wine, the compound’s perception is masked by ethanol and other esters, requiring concentrations >50 ng/L for detection . In contrast, cannabis terpenes synergistically lower its threshold to <10 ng/L . Analytical discrepancies also arise from sample preparation: liquid-liquid extraction recovers more thiols than SPME but introduces solvent interference . Standardized protocols for matrix-matched calibration are recommended to resolve contradictions.
Methodological Best Practices
Q. What quality control measures are essential for this compound reference standards?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
